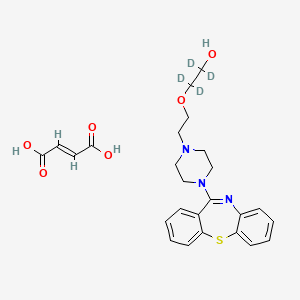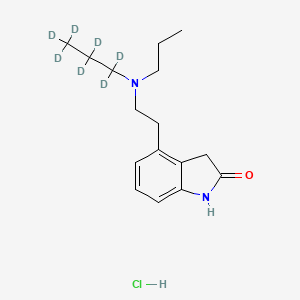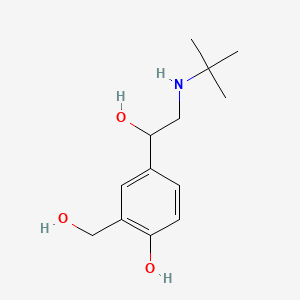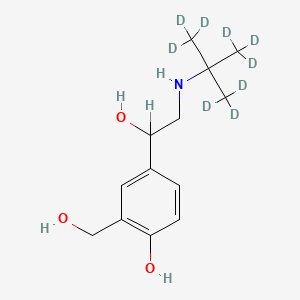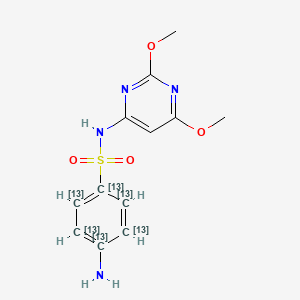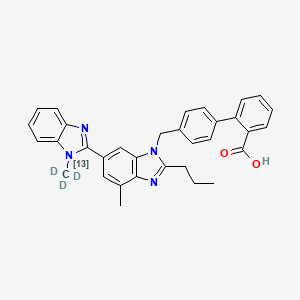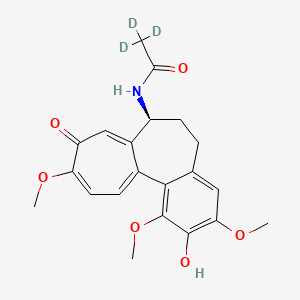
2-Demethyl Colchicine-d3
Vue d'ensemble
Description
2-Demethyl Colchicine-d3 is a labeled metabolite of Colchicine . It exhibits anti-tumor activity . The molecular formula is C21H20D3NO6 and the molecular weight is 388.43 .
Molecular Structure Analysis
The molecular structure of 2-Demethyl Colchicine-d3 is represented by the formula C21H20D3NO6 . The compound is a labeled metabolite of Colchicine .Applications De Recherche Scientifique
Microbial Catalyzed Demethylation
- Regio-Selective Demethylation by Microbes: Streptomyces griseus ATCC 13273 can transform colchicine into 2-O-demethyl-colchicine (M1) and 3-O-demethyl-colchicine (M2), expanding the structural diversities and potential clinical applications of colchicinoids (Zhang et al., 2017).
Production and Optimization in Reactors
- Enhanced Bioconversion in Reactors: The bioconversion of colchicine into pharmacologically active 3-demethylated colchicine (3-DMC) using Bacillus megaterium showed promising results, especially in packed-bed reactors, indicating a potential scalable method for producing this anticancer drug (Dubey et al., 2013).
Colchicine Derivative Production
- Production of Colchicine Derivatives: Studies have focused on producing less hepatotoxic demethylation metabolites of colchicine, highlighting the significance of these derivatives in reducing adverse effects associated with colchicine use (Guo et al., 2019).
Bioconversion and Recovery Optimization
- Optimization of Bioconversion Processes: Research has been conducted on optimizing the conditions for bioconversion and recovery of 3-demethylated colchicine, an important step in producing this anticancer drug (Dubey et al., 2011; Jawed et al., 2015).
Colchicine and Tubulin Interaction
- Binding Site Identification: Studies have identified key binding sites for colchicine on β-tubulin, which is crucial for understanding its mechanism of action, especially in anticancer applications (Bai et al., 1996).
Biotransformation of Colchicinoids
- Regioselective Biotransformation: Specific strains of Bacillus megaterium have been used to convert colchicinoids into their corresponding 3-O-glucosyl derivatives, an important step in manufacturing pharmaceuticals like thiocolchicoside (Ponzone et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOVAJCRYIUTBD-VSLDJYOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Demethyl Colchicine-d3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





